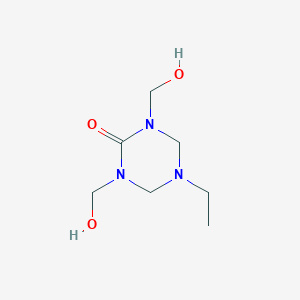
Permafresh SW
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Permafresh SW is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes hydroxymethyl groups and an ethyl group attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Permafresh SW typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and carbonyl compounds: This method involves the reaction of amines with carbonyl compounds to form the triazine ring.
Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Permafresh SW can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups onto the triazine ring.
Applications De Recherche Scientifique
Permafresh SW has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Permafresh SW involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with nucleic acids: Affecting gene expression and cellular functions.
Participating in redox reactions: Altering the redox state of cells and impacting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family.
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric acid: Another triazine derivative with applications in water treatment and disinfectants.
Uniqueness
Permafresh SW is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its hydroxymethyl groups and ethyl substitution differentiate it from other triazine derivatives, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
134-97-4 |
|---|---|
Formule moléculaire |
C7H15N3O3 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3 |
Clé InChI |
PTNSEMBHJXYTES-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=O)N(C1)CO)CO |
SMILES canonique |
CCN1CN(C(=O)N(C1)CO)CO |
Key on ui other cas no. |
134-97-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















